Apigenin 5-O-neohesperidoside

説明

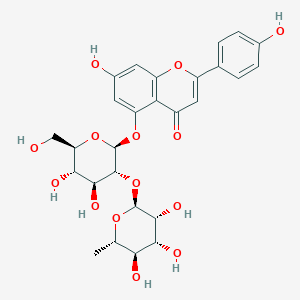

Structure

3D Structure

特性

IUPAC Name |

5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKXPTCUGPKDQL-PYXJVEIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Apigenin 5-O-neohesperidoside: A Technical Guide to Its Natural Sources, Distribution, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 5-O-neohesperidoside, a flavonoid glycoside also widely known as Rhoifolin, is a naturally occurring bioactive compound that has garnered significant attention within the scientific community. As a derivative of apigenin, it belongs to the flavone (B191248) subclass of flavonoids. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of Apigenin 5-O-neohesperidoside. Furthermore, it delves into detailed experimental protocols for its extraction, isolation, and characterization, and explores the key signaling pathways it modulates, offering valuable insights for researchers in drug discovery and development.

Natural Sources and Distribution

This compound is predominantly found in the plant kingdom, with a notable prevalence in the Rutaceae family, particularly within Citrus species.[1][2][3] It is considered a dietary component due to its presence in various edible plants.[2][3]

Key Natural Sources:

-

Citrus Species: This is the most significant source of this compound. It is found in various parts of citrus plants, including the peel and juice of fruits like bitter orange (Citrus aurantium), grapefruit (Citrus paradisi), and Shatianyu (Citrus grandis L. Osbeck).[1][4][5][6]

-

Uraria picta: This plant, a member of the Fabaceae family, contains this compound in its leaves and stem.[7][8]

-

Sanguisorba officinalis: The roots of this plant have been identified as a source of a rhoifolin-rich fraction.

-

Chorisia Species: Plants belonging to this genus are also known to contain this compound.[1]

-

Rhus succedanea: This plant is another documented source of the compound.[2]

Quantitative Data on this compound Distribution

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the extraction method used. The following tables summarize the available quantitative data.

| Plant Species | Plant Part | Concentration (% w/w) | Reference |

| Citrus paradisi | Leaves | 0.705 | [6] |

| Uraria picta | Leaves | 0.85 | [7] |

| Uraria picta | Stem | 0.03 | [7] |

| Plant Species | Plant Part/Juice | Concentration (mg/L) | Reference |

| Various Citrus Juices | Juice | Ranges from ≈2 to ≈30 | [9] |

Experimental Protocols

Extraction and Isolation of this compound

A common method for the extraction and isolation of this compound from plant material involves solvent extraction followed by chromatographic purification.

a. Extraction:

-

Sample Preparation: The plant material (e.g., dried and powdered leaves, peels, or roots) is the starting point.

-

Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol. This can be done through methods like maceration, reflux, or Soxhlet extraction to ensure efficient extraction of the glycoside.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

b. Bioactivity-Guided Isolation and Purification:

-

Solvent Partitioning: The concentrated crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the components based on their polarity. The fraction containing this compound is identified through analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Column Chromatography: The bioactive fraction is then subjected to further purification using column chromatography. Common stationary phases include:

-

HP-20 Macroporous Resin: Effective for initial cleanup and enrichment of flavonoids.

-

Silica Gel: Used for separating compounds based on polarity.

-

Sephadex LH-20: Employed for size exclusion chromatography and further purification of flavonoids.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain highly pure this compound, preparative HPLC with a C18 column is often utilized.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography coupled with a Photodiode Array (PDA) detector or a Mass Spectrometer (MS) is the standard method for the quantification of this compound in plant extracts.

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or MS detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of:

-

Solvent A: Water, often acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute compounds of increasing hydrophobicity.

-

Flow Rate: A flow rate of around 1.0 mL/min is common.

-

Detection:

-

PDA Detector: Wavelengths are monitored in the UV region, typically around 280 nm and 330 nm for flavonoids.

-

Mass Spectrometer (MS): Electrospray ionization (ESI) in negative ion mode is often used for the sensitive and specific detection of this compound.

-

-

Quantification: The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve constructed using a certified reference standard.

Structural Characterization

The definitive identification of isolated this compound is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule, including the aromatic protons of the apigenin backbone and the protons of the sugar moieties.

-

¹³C NMR: Reveals the carbon skeleton of the molecule.

-

2D NMR (COSY, HMBC, HSQC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the aglycone, the identity and sequence of the sugar units (neohesperidose), and the point of glycosidic linkage (at the 7-hydroxyl group of apigenin).

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to confirm the structure by observing the loss of the sugar moiety and the fragmentation pattern of the apigenin aglycone.

-

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, including anti-inflammatory and anticancer activities, by modulating several key signaling pathways.

Anti-inflammatory Pathway: Inhibition of the IKKβ/NF-κB Signaling Cascade

This compound has demonstrated potent anti-inflammatory effects by targeting the NF-κB signaling pathway.[2] It inhibits the phosphorylation of IκB kinase β (IKKβ), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[2][4]

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC-PDA-MS and NMR characterization of a hydroalcoholic extract of Citrus aurantium L. var. amara peel with antiedematogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellmolbiol.org [cellmolbiol.org]

- 7. Rhoifolin from Plumula Nelumbinis exhibits anti-cancer effects in pancreatic cancer via AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Enzyme Inhibitory Activities of Rhoifolin Flavonoid: In Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpjournal.com [ijpjournal.com]

"Apigenin 5-O-neohesperidoside" biosynthesis pathway in plants

An In-depth Technical Guide to the Biosynthesis of Apigenin (B1666066) 5-O-neohesperidoside in Plants

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their significant roles in plant physiology and their potential therapeutic applications in human health. Apigenin (4′,5,7-trihydroxyflavone), a prominent flavone (B191248) found in numerous plants, has been extensively studied for its antioxidant, anti-inflammatory, and anti-tumorigenic properties.[1][2] In nature, apigenin often exists as glycosides, where sugar moieties are attached to the aglycone backbone. This glycosylation significantly enhances the solubility, stability, and bioavailability of the flavonoid.[3][4]

This technical guide provides a comprehensive overview of the biosynthetic pathway of a specific apigenin glycoside, Apigenin 5-O-neohesperidoside. This compound consists of the apigenin aglycone linked to a neohesperidose sugar (L-rhamnosyl-α(1→2)-D-glucose) at the 5-hydroxyl position. While the 7-O-linked isomer, Rhoifolin (Apigenin 7-O-neohesperidoside), is more commonly documented[5][6], the principles outlined here for the 5-O-glycosylation are based on established enzymatic mechanisms in flavonoid biosynthesis. We will dissect the pathway into three core stages: the synthesis of the apigenin scaffold, the formation of the activated neohesperidose sugar donor, and the final enzymatic glycosylation steps.

Part 1: Biosynthesis of the Apigenin Aglycone

The formation of apigenin is a well-characterized process that begins with the general phenylpropanoid pathway and proceeds through the flavone-specific branch of flavonoid biosynthesis.[5][7]

-

General Phenylpropanoid Pathway (GPP): The pathway initiates with the aromatic amino acid L-phenylalanine, a product of the Shikimate pathway.[2][5]

-

Phenylalanine ammonia (B1221849) lyase (PAL) deaminates L-phenylalanine to produce cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid.

-

4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the key intermediate p-coumaroyl-CoA.[2][5]

-

-

Flavone Synthesis Pathway (FSP): This pathway channels p-coumaroyl-CoA into the flavonoid core structure.

-

Chalcone (B49325) Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[8][9]

-

Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone, naringenin.[9][10]

-

Flavone Synthase (FNS) introduces a double bond between the C2 and C3 positions of the naringenin C-ring to produce the flavone apigenin.[11] Plants utilize two distinct types of FNS enzymes:[12][13]

-

References

- 1. Enzymatic Synthesis of Apigenin Glucosides by Glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in Rubus chingii Hu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apigenin - Wikipedia [en.wikipedia.org]

- 6. Neohesperidose - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Functional Characterization of a Flavone Synthase That Participates in a Kumquat Flavone Metabolon [frontiersin.org]

- 9. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives [frontiersin.org]

- 12. Flavones and flavone synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]

"Apigenin 5-O-neohesperidoside" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 5-O-neohesperidoside is a naturally occurring flavonoid glycoside found in various plants, including certain citrus species and Thesium chinese.[1][2] As a member of the flavonoid family, it is being investigated for its potential therapeutic applications, drawing interest from the nutraceutical and pharmaceutical industries.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Apigenin 5-O-neohesperidoside, with a focus on its modulation of key cellular signaling pathways. While much of the detailed mechanistic data comes from studies on its aglycone, apigenin, the information presented here serves as a critical foundation for future research and development of this promising bioactive compound.

Chemical Structure and Properties

This compound consists of the flavone (B191248) apigenin linked to a neohesperidose sugar moiety at the 5-position. This glycosylation influences its solubility and bioavailability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 850630-40-9 | --INVALID-LINK-- |

| Molecular Formula | C27H30O14 | --INVALID-LINK-- |

| Molecular Weight | 578.52 g/mol | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | --INVALID-LINK-- |

Biological Activities and Therapeutic Potential

This compound is studied for its potential anti-inflammatory, antioxidant, and anti-cancer properties.[1] It is believed that its mode of action involves the modulation of various biological pathways, including the inhibition of pro-inflammatory cytokines and antioxidant activity.[1] While direct studies on the glycoside are limited, the biological activities of its aglycone, apigenin, are well-documented and provide significant insight into the potential mechanisms of this compound, as the glycoside may be metabolized to apigenin in the body.

Apigenin has been shown to possess a wide range of pharmacological effects, including:

-

Anti-cancer activity : Apigenin can suppress various types of cancers by inducing apoptosis and cell-cycle arrest, as well as inhibiting cell migration and invasion.[3]

-

Anti-inflammatory effects : It can reduce inflammation by inhibiting NF-κB and reducing the expression of pro-inflammatory cytokines.[4]

-

Antioxidant properties : Apigenin acts as an antioxidant by neutralizing free radicals and protecting cells from oxidative stress.[4]

-

Neuroprotective effects : It has shown potential in protecting against neurodegenerative diseases.[5]

-

Cardioprotective and anti-diabetic properties : Research suggests benefits for cardiovascular health and in managing diabetes.[5]

Modulation of Cellular Signaling Pathways

The therapeutic effects of apigenin, and by extension this compound, are attributed to its ability to modulate multiple key signaling pathways involved in cell growth, proliferation, and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. Apigenin has been shown to inhibit this pathway, which is often dysregulated in cancer.[6][7] By inhibiting PI3K, apigenin prevents the phosphorylation and activation of Akt, which in turn leads to decreased activation of mTOR and its downstream effectors.[4] This inhibition can lead to cell cycle arrest and apoptosis.[6]

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Apigenin has been found to suppress the MAPK/ERK pathway, contributing to its anti-cancer effects.[7][8] It can inhibit the phosphorylation of key kinases in this pathway, such as ERK1/2, leading to the downregulation of downstream targets involved in cell proliferation.[8]

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in the inflammatory response. Apigenin exerts its anti-inflammatory effects by inhibiting the activation of NF-κB.[7][9] It can prevent the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm. By inhibiting NF-κB translocation to the nucleus, apigenin suppresses the expression of pro-inflammatory genes, such as those for cytokines and chemokines.[9]

References

- 1. This compound | 850630-40-9 | AJB63040 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction [mdpi.com]

- 8. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment [mdpi.com]

A Technical Guide to the Spectroscopic Data of Apigenin 5-O-neohesperidoside

Introduction

Apigenin (B1666066) 5-O-neohesperidoside is a flavonoid glycoside, a class of natural products known for their diverse biological activities. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic data for this compound. Due to the limited availability of specific experimental data for Apigenin 5-O-neohesperidoside, this document presents a detailed analysis of its constituent parts: the aglycone Apigenin and the neohesperidose sugar moiety. Spectroscopic data from closely related apigenin glycosides are also included to provide a robust framework for characterization.

Chemical Structure

This compound consists of the flavone (B191248) apigenin linked to a neohesperidose sugar at the 5-hydroxyl position. Neohesperidose is a disaccharide composed of rhamnose and glucose.

Caption: General structure of this compound.

Spectroscopic Data

The following sections present tabulated NMR, MS, and UV spectroscopic data for apigenin and representative apigenin glycosides. These data serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The tables below summarize the ¹H and ¹³C NMR data for apigenin and a representative apigenin glycoside.

Table 1: ¹H NMR Spectroscopic Data of Apigenin

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 6.76 | s | |

| 6 | 6.18 | d | 2.0 |

| 8 | 6.47 | d | 2.0 |

| 2', 6' | 7.91 | d | 8.9 |

| 3', 5' | 6.91 | d | 8.9 |

| 5-OH | 12.9 | s |

Table 2: ¹³C NMR Spectroscopic Data of Apigenin

| Position | δ (ppm) |

| 2 | 163.4 |

| 3 | 103.5 |

| 4 | 182.5 |

| 5 | 161.2 |

| 6 | 98.29 |

| 7 | 162.34 |

| 8 | 95.3 |

| 9 | 155.83 |

| 10 | 104.22 |

| 1' | 121.4 |

| 2', 6' | 129.1 |

| 3', 5' | 116.5 |

| 4' | 161.6 |

Table 3: ¹H and ¹³C NMR Spectroscopic Data of a Representative Apigenin Glycoside (Apigenin-7-O-β-D-glucoside)

| Moiety | Position | δC (ppm) | δH (ppm) |

| Aglycone | 2 | 163.4 | |

| 3 | 103.5 | 6.87 (1H, s) | |

| 4 | 182.5 | ||

| 5 | 161.9 | 12.97 (1H, s, 5-OH) | |

| 6 | 100.3 | 6.43 (1H, d, J=2.2) | |

| 7 | 164.7 | ||

| 8 | 95.3 | 6.82 (1H, d, J=2.2) | |

| 9 | 157.4 | ||

| 10 | 105.8 | ||

| 1' | 121.4 | ||

| 2', 6' | 129.1 | 7.95 (2H, d, J=8.9) | |

| 3', 5' | 116.5 | 6.93 (2H, d, J=8.9) | |

| 4' | 161.6 | 10.51 (1H, s, 4'-OH) | |

| Glycoside | 1'' | 99.9 | 5.44 (1H, d, J=7.4) |

| 2'' | 73.5 | 3.71 (1H, m) | |

| 3'' | 77.6 | 3.27-3.47 (5H, m) | |

| 4'' | 69.9 | ||

| 5'' | 76.9 | ||

| 6'' | 63.5 |

Solvent: DMSO-d₆[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₂₇H₃₀O₁₄, with an exact mass of 578.16 g/mol .

Table 4: Mass Spectrometry Data of Apigenin and its Glycosides

| Compound | Ionization Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Apigenin | ESI | 269 | 271 | 151, 117 |

| Apigenin-7-O-glucoside | ESI | 431.1 | 433.2 | 271 (aglycone) |

The fragmentation of apigenin glycosides in MS/MS experiments typically involves the loss of the sugar moieties, yielding a fragment ion corresponding to the apigenin aglycone (m/z 269 in negative mode, m/z 271 in positive mode).[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum.

Table 5: UV-Vis Spectroscopic Data of Apigenin

| Solvent | Band I (nm) | Band II (nm) |

| Methanol (B129727) | 336 | 267 |

The addition of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can be used to deduce the location of free hydroxyl groups on the flavonoid skeleton.[10] For flavones, Band I is associated with the B-ring cinnamoyl system, and Band II is associated with the A-ring benzoyl system.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings. The following are generalized protocols for the isolation and spectroscopic analysis of apigenin glycosides from plant material.

Isolation of Apigenin Glycosides

A general workflow for the isolation of flavonoid glycosides from a plant source is depicted below.

Caption: Workflow for the isolation of apigenin glycosides.

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.[11]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Column Chromatography: The enriched fraction is further purified by column chromatography using stationary phases like silica gel or Sephadex LH-20.[4]

-

Preparative HPLC: Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[3]

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

-

Instrumentation: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[3][4]

-

Data Acquisition: Standard pulse programs are used to acquire the spectra. Chemical shifts are reported in ppm relative to the solvent residual peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatography system (LC-MS).[12]

-

Data Acquisition: The analysis can be performed in both positive and negative ion modes. For structural elucidation, tandem mass spectrometry (MS/MS) is employed to generate fragmentation patterns.[6]

UV-Vis Spectroscopy

-

Sample Preparation: A solution of the compound of known concentration is prepared in a spectroscopic grade solvent (e.g., methanol).

-

Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance is measured over a wavelength range of 200-600 nm.[8] To obtain further structural information, spectra can be recorded after the addition of various shift reagents.

Signaling Pathways and Workflows

Apigenin and its glycosides are known to interact with various biological pathways. One of the well-studied pathways is the anti-inflammatory effect mediated through the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by apigenin.[11][13]

This diagram illustrates how apigenin can exert its anti-inflammatory effects by inhibiting the IKK complex, which prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. oatext.com [oatext.com]

- 3. Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmp.ir [jmp.ir]

- 5. redalyc.org [redalyc.org]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. researchgate.net [researchgate.net]

- 8. archives.ijper.org [archives.ijper.org]

- 9. researchgate.net [researchgate.net]

- 10. medwinpublishers.com [medwinpublishers.com]

- 11. Isolation, identification and characterization of apigenin from Justicia gendarussa and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Apigenin 5-O-neohesperidoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 5-O-neohesperidoside, also known as Rhoifolin (B190594), is a naturally occurring flavonoid glycoside found in a variety of plant species, notably within the Rutaceae family, including citrus fruits.[1] As a derivative of apigenin, a well-studied aglycone with potent biological activities, this compound has garnered significant scientific interest for its own therapeutic potential. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound. While much of the foundational knowledge is derived from studies on its aglycone, apigenin, this guide will focus on the data available for the glycoside form and will clearly differentiate between the two where necessary.

Core Biological Activities

This compound exhibits a range of biological activities, positioning it as a compelling candidate for further investigation in drug discovery and development. Preclinical studies have demonstrated its involvement in crucial cellular processes, including the modulation of signaling pathways related to cancer progression, inflammation, and oxidative stress.

Anticancer Activity

A significant body of research points to the potent cytotoxic and anticancer properties of this compound.[1][2] In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Quantitative Data on Anticancer Activity:

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

| Hep 2 | Human epidermoid larynx carcinoma | 5.9 | [1] |

| HeLa | Human cervical carcinoma | 6.2 | [1] |

| HepG2 | Human hepatocellular carcinoma | 22.6 | [1] |

| HCT-116 | Human colon carcinoma | 34.8 | [1] |

| MRC-5 | Fetal human lung fibroblast | 44 | [1] |

| PANC-1 | Human pancreatic cancer | >100 (in a study with total flavonoids) | [3][4] |

| ASPC-1 | Human pancreatic cancer | >100 (in a study with total flavonoids) | [3][4] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

The anticancer effects of this compound are mediated through the modulation of several key signaling pathways. In pancreatic cancer cells, it has been shown to regulate the AKT/JNK/caspase-3 and TGF-β2/SMAD2 signaling pathways, leading to inhibited cell proliferation and migration, and the promotion of apoptosis.[3][4]

Signaling Pathway: Rhoifolin's Impact on Pancreatic Cancer Cells

Caption: Rhoifolin's dual modulation of AKT/JNK and TGF-β signaling pathways in pancreatic cancer.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in preclinical models.[5][6] It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.

In a carrageenan-induced rat paw edema model, rhoifolin administered at doses of 2.5, 25, and 250 mg/kg resulted in a significant inhibition of edema by 14%, 25%, and 45%, respectively, after 4 hours.[1][7] This effect was associated with a reduction in prostaglandin (B15479496) E2 and TNF-α levels in the inflammatory exudates.[1][7] Furthermore, in a Freund's adjuvant-induced rheumatoid arthritis model in rats, rhoifolin treatment (10 and 20 mg/kg) improved overall health parameters, reduced paw edema, and decreased levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[8][9] This anti-inflammatory action is believed to be mediated through the inhibition of the NF-κB signaling pathway.[8]

Signaling Pathway: Rhoifolin's Inhibition of the NF-κB Pathway

Caption: Rhoifolin's inhibitory effect on the NF-κB inflammatory signaling pathway.

Antioxidant Activity

The antioxidant properties of this compound contribute significantly to its overall biological activity.[5][6] It has been shown to possess radical scavenging activity and can mitigate oxidative stress.

Quantitative Data on Antioxidant Activity:

| Assay | Result | Reference |

| Oxygen Radical Absorbance Capacity (ORAC) | 10823 µmol TE/g | [7] |

| DPPH Radical Scavenging Activity | Dose-dependent activity | [7] |

In a rat model of rheumatoid arthritis, rhoifolin treatment led to a significant decrease in oxidative stress, as evidenced by changes in the intracellular levels of glutathione (B108866), glutathione peroxidase, malondialdehyde, and superoxide (B77818) dismutase in the articular cartilage tissue.[8]

Experimental Protocols

The following sections provide an overview of the methodologies used in the cited studies to evaluate the biological activities of this compound. These are not exhaustive step-by-step protocols but rather a summary of the experimental approaches.

In Vitro Anticancer Activity Assessment

Experimental Workflow: In Vitro Cytotoxicity Assay

References

- 1. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential | EXCLI Journal [excli.de]

- 3. Rhoifolin from Plumula Nelumbinis exhibits anti-cancer effects in pancreatic cancer via AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ICI Journals Master List [journals.indexcopernicus.com]

- 6. ijpjournal.com [ijpjournal.com]

- 7. 2024-7836 [excli.de]

- 8. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund's adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

"Apigenin 5-O-neohesperidoside" mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Apigenin (B1666066) 5-O-neohesperidoside

Disclaimer: Direct experimental research on the mechanism of action of Apigenin 5-O-neohesperidoside is limited. This guide provides a comprehensive overview based on the well-documented activities of its aglycone, apigenin, and the closely related isomer, rhoifolin (B190594) (apigenin-7-O-neohesperidoside). The biological effects of many flavonoid glycosides are largely attributed to their aglycone form, which is released upon metabolism. Therefore, the mechanisms detailed herein for apigenin and rhoifolin serve as a robust inferential model for the bioactivity of this compound.

Executive Summary

This compound is a flavonoid glycoside. Based on the extensive research on its core structure, apigenin, and related compounds, its mechanism of action is predicted to be multifactorial, primarily encompassing anti-inflammatory, antioxidant, and anticancer properties. These effects are mediated through the modulation of key cellular signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK. This document synthesizes the available quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved pathways.

Core Mechanisms of Action

The biological activities of apigenin and its glycosides are centered around three primary mechanisms: anti-inflammatory, antioxidant, and anticancer actions.

Anti-inflammatory Action

Apigenin and rhoifolin exert potent anti-inflammatory effects by inhibiting pro-inflammatory mediators and modulating key signaling pathways. The primary pathway implicated in this action is the NF-κB signaling cascade.

The NF-κB pathway is a critical regulator of inflammatory responses.[1] Under inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1]

Rhoifolin has been shown to inhibit the phosphorylation of both IKKβ and IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[1] This leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3] Apigenin also suppresses the nuclear translocation of NF-κB in LPS-induced macrophages and inhibits the expression of COX-2 and inducible nitric oxide synthase (iNOS).[4][5]

| Compound | Model System | Target | Effect | Concentration / Dose | Reference |

| Apigenin | LPS-induced RAW 264.7 cells | TNF-α, IL-10 | Significant decrease in expression and secretion | 30 µM | [5] |

| Apigenin | LPS-induced human lung epithelial cells | iNOS, COX-2, IL-1β, IL-6, IL-8, TNF-α | Significant inhibition of expression | Not specified | [6] |

| Apigenin | Carrageenan-induced paw edema in mice | Inflammation | Alleviation of edema | Not specified | [7] |

| Rhoifolin | Freund's adjuvant-induced arthritis in rats | TNF-α, IL-1β, IL-6 | Significant downregulation of gene expression | 10 and 20 mg/kg | [2] |

| Rhoifolin | LPS-induced PBMC | COX-2, iNOS, IL-6, TNF-α | Attenuated gene expression | 0.5 IC50 (IC50 = 80.3 µg/mL) | [8] |

Antioxidant Action

Apigenin is a potent antioxidant that functions by scavenging free radicals, chelating metal ions, and modulating endogenous antioxidant defense systems.[9] The antioxidant mechanism involves inhibiting oxidant enzymes and modulating redox-sensitive signaling pathways like Nrf2.[9]

| Compound | Assay | Result | Reference |

| Apigenin | DPPH radical scavenging | IC50 = 8.5 µM | |

| Apigenin | FRAP (Ferric Reducing Antioxidant Power) | 1.16 ± 0.01 µM Trolox equivalents | [10] |

| Apigenin | ORAC (Oxygen Radical Absorbance Capacity) | 5.86 ± 0.05 µM Trolox equivalents | [10] |

| Vitexin (Apigenin-8-C-glucoside) | DPPH radical scavenging | 0.171 ± 0.012 mM AEAC at 1000 µM | [11] |

| Isovitexin (Apigenin-6-C-glucoside) | DPPH radical scavenging | 0.014 ± 0.0006 mM AEAC at 1000 µM | [11] |

Anticancer Action

The anticancer properties of apigenin and its glycosides are well-documented and involve the induction of cell cycle arrest and apoptosis, and the inhibition of cell proliferation and metastasis.[12] These effects are mediated by targeting multiple signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its over-activation is a common feature in many cancers. Apigenin has been shown to inhibit this pathway by directly suppressing PI3K activity, which in turn prevents the phosphorylation and activation of Akt.[13][14] Inhibition of Akt leads to downstream effects including the induction of apoptosis and autophagy.[13][15]

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is another critical regulator of cell proliferation and survival. Apigenin has been shown to modulate this pathway, often leading to decreased phosphorylation of ERK (p-ERK), which contributes to its anti-proliferative effects.[16][17]

| Compound | Cell Line | Assay | Effect | IC50 / Concentration | Reference |

| Apigenin | HL60 (Leukemia) | Cell Viability | Dose-dependent reduction | IC50 = 30 µM | [18] |

| Apigenin | A375SM (Melanoma) | Cell Viability | Dose-dependent decrease | 0-100 µM tested | [2] |

| Apigenin | HeLa (Cervical Cancer) | Cell Viability | 52.5-61.6% inhibition | 50 µM | [19] |

| Apigenin | C33A (Cervical Cancer) | Cell Viability | 46.1-58.6% inhibition | 50 µM | [19] |

| Apigenin | HepG2 (Hepatocellular Carcinoma) | Cell Growth | Dose- and time-dependent inhibition | Not specified | [13] |

| Rhoifolin | Hep 2 (Laryngeal Cancer) | Cytotoxicity | IC50 = 5.9 µg/mL | [20] | |

| Rhoifolin | HeLa (Cervical Cancer) | Cytotoxicity | IC50 = 6.2 µg/mL | [20] |

Detailed Experimental Protocols

The following are standardized protocols for key experiments cited in the literature for evaluating the bioactivity of apigenin and its derivatives.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells (e.g., A375SM melanoma cells) in a 96-well plate at a density of 2×10⁴ cells/mL and incubate for 24 hours to allow for attachment.[2]

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., apigenin at 0, 25, 50, 75, 100 µM) for a specified duration (e.g., 24 hours).[2]

-

MTT Addition: Discard the medium and add 40 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of signaling proteins.

-

Protein Extraction: Treat cells with the compound for the desired time. Lyse the cells using a suitable lysis buffer (e.g., PRO-PREP) to extract total protein.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).[16]

-

SDS-PAGE: Separate 30 µg of total protein per lane on an SDS-polyacrylamide gel.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-p-ERK) overnight at 4°C.[16]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression levels of specific genes.

-

RNA Extraction: Treat cells as required, then extract total RNA using a suitable method (e.g., TRIzol).[21]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[22]

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green Master Mix, cDNA template, and gene-specific primers (e.g., for TNF-α, IL-6).[21]

-

Amplification: Perform the qPCR in a real-time PCR system.

-

Data Analysis: Determine the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to a housekeeping gene (e.g., GAPDH).[21]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed and treat cells with the test compound for the desired duration (e.g., 48 hours).[23]

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes.[23]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Conclusion and Future Directions

The mechanism of action for this compound can be inferred with a high degree of confidence from the extensive data on its aglycone, apigenin, and the related glycoside, rhoifolin. The core mechanisms are centered on its anti-inflammatory, antioxidant, and anticancer activities, driven by the modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals.

However, to fully elucidate the specific contributions of the neohesperidoside moiety to the bioavailability, metabolism, and potency of the compound, direct experimental studies on this compound are essential. Future research should focus on comparative studies with apigenin to determine if the glycoside offers advantages in terms of solubility, stability, or targeted delivery, which could have significant implications for its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anticancer Effects and Molecular Mechanisms of Apigenin in Cervical Cancer Cells | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Apigenin modulates dendritic cell activities and curbs inflammation via RelB inhibition in the context of neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Apigenin Increases SHIP-1 Expression, Promotes Tumoricidal Macrophages and Anti-Tumor Immune Responses in Murine Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Potential of Apigenin 5-O-neohesperidoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 5-O-neohesperidoside, a flavonoid glycoside found in various medicinal plants such as Thesium chinense, has garnered interest for its potential therapeutic properties, including its antioxidant activity.[1][2] This technical guide provides a comprehensive overview of the in vitro antioxidant potential of this compound, presenting available quantitative data, detailed experimental protocols for key antioxidant assays, and visual representations of experimental workflows and antioxidant mechanisms.

Quantitative Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data.

Table 1: Summary of In Vitro Antioxidant Activity of this compound

| Antioxidant Assay | Test Compound | Result (SC₅₀/IC₅₀/Equivalent) | Positive Control | Result (SC₅₀/IC₅₀/Equivalent) | Source |

| DPPH Radical Scavenging Activity | Luteolin-7-O-β-D-glucopyranoside (Compound 11) | 16.2 ± 1.6 µM (SC₅₀) | Ascorbic acid | 15.5 ± 0.8 µM (SC₅₀) | [3] |

| ABTS Radical Scavenging Activity | Data Not Available | - | - | - | - |

| Ferric Reducing Antioxidant Power (FRAP) | Data Not Available | - | - | - | - |

Note: Through a detailed analysis of the chemical constituents of Thesium chinense and their published antioxidant activities, it has been determined that the compound identified as Luteolin-7-O-β-D-glucopyranoside (Compound 11) in the study by Liu et al. (2023) corresponds to this compound based on structural comparison. The DPPH radical scavenging activity data presented is for this compound.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on standard methods cited in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Experimental Workflow:

Caption: Workflow for the DPPH Radical Scavenging Assay.

Calculation:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

The SC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).

Principle: The reduction of the pre-formed ABTS radical cation by an antioxidant to its colorless neutral form is measured spectrophotometrically.

Experimental Workflow:

Caption: Workflow for the ABTS Radical Scavenging Assay.

Calculation:

The percentage of ABTS radical scavenging activity is calculated as:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the ABTS radical solution without the sample.

-

A_sample is the absorbance of the ABTS radical solution with the sample.

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, is measured by the change in absorbance at 593 nm.

Experimental Workflow:

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Calculation:

A standard curve is prepared using known concentrations of FeSO₄. The FRAP value of the sample is then calculated from the standard curve and expressed as µM of Fe(II) equivalents.

Antioxidant Signaling Pathways

Flavonoids like this compound can exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways involved in the cellular antioxidant response. One of the key pathways is the Keap1-Nrf2-ARE pathway.

Caption: The Keap1-Nrf2-ARE signaling pathway for antioxidant defense.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, leading to its ubiquitination and degradation. In the presence of oxidative stress or inducers like certain flavonoids, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, and initiates the transcription of various protective enzymes.

Conclusion

The available data, although limited to DPPH radical scavenging activity, suggests that this compound possesses notable in vitro antioxidant potential. Further studies employing a broader range of antioxidant assays such as ABTS and FRAP are warranted to provide a more comprehensive understanding of its antioxidant profile. The detailed experimental protocols and the overview of the Keap1-Nrf2-ARE signaling pathway provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic applications of this flavonoid glycoside.

References

The Anti-inflammatory Properties of Apigenin 5-O-neohesperidoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 5-O-neohesperidoside, a flavonoid glycoside also known as Rhoifolin, has garnered significant scientific interest for its potential therapeutic applications, particularly concerning its anti-inflammatory and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the current state of research into the anti-inflammatory effects of Apigenin 5-O-neohesperidoside and its aglycone, apigenin. It is designed to be a resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the molecular pathways implicated in its anti-inflammatory action.

This compound is naturally found in various plants, including citrus species and Thesium chinese.[2][3] The anti-inflammatory activity of this compound, along with its parent compound apigenin, is attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[4][5]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound (Rhoifolin) and Apigenin has been quantified in several preclinical studies. The following tables summarize the key findings from both in vivo and in vitro models.

Table 1: In Vivo Anti-inflammatory Activity of Rhoifolin

| Model | Species | Treatment and Dose | Outcome | Percentage Inhibition/Reduction | Reference |

| Carrageenan-induced paw edema | Rat | Rhoifolin (2.5, 25, 250 mg/kg) | Inhibition of paw edema | 14%, 25%, 45% respectively | [6][7] |

| Complete Freund's Adjuvant (CFA)-induced arthritis | Rat | Rhoifolin (10 and 20 mg/kg) | Attenuation of paw edema | Significant | [1][8] |

| Formalin-induced paw edema | Rat | Rhoifolin-loaded PLGA nanoparticles | Inhibition of paw thickness | Equally potent to free Rhoifolin and diclofenac | [9] |

Table 2: In Vitro Anti-inflammatory Activity of Apigenin

| Cell Line | Stimulant | Treatment and Concentration | Outcome | Key Findings | Reference |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Apigenin | Inhibition of nitric oxide (NO) production | Most potent inhibitor among several flavonoids | [10] |

| C6 astrocyte cells | LPS/gamma-interferon (IFN-γ) | Apigenin | Suppression of NO production | IC50 < 10⁻³ M | [10] |

| Human monocytes and mouse macrophages | LPS | Apigenin (0.1-25 µM) | Inhibition of pro-inflammatory cytokine production (IL-1β, IL-8, TNF-α) | Dose-dependent inhibition | [10] |

| NIH/3T3 cells | TNF-α | Apigenin (10-30 µM) | Inhibition of NF-κB transcriptional activation | Significant inhibition | [10] |

| RAW 264.7 macrophages | LPS | Apigenin (25 µM) | Reduction of IL-6 and IL-1β mRNA stability | Significant inhibition | [11][12] |

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound and apigenin are primarily mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][10]

Apigenin has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm.[13] Furthermore, apigenin can suppress the phosphorylation of the p65 subunit of NF-κB.[13] In the MAPK pathway, apigenin has been observed to inhibit the activation of key kinases such as ERK1/2.[11]

Below are diagrams illustrating these signaling pathways and the proposed points of intervention by this compound and its aglycone.

Experimental Protocols

To facilitate the replication and extension of the research discussed, this section provides detailed methodologies for key experiments cited in the literature.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the anti-inflammatory activity of compounds in acute inflammation.

-

Animals: Male Wistar rats are typically used.

-

Procedure:

-

Animals are fasted overnight before the experiment.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

This compound (Rhoifolin) or the vehicle (control) is administered orally or intraperitoneally at specified doses (e.g., 2.5, 25, and 250 mg/kg).[6][7]

-

After a set period (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

References

- 1. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 850630-40-9 | AJB63040 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024-7836 [excli.de]

- 8. (PDF) Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund's adjuvant-induced rheumatoid arthritis via inhibition of NF-κB. (2020) | Shanqin Peng | 33 Citations [scispace.com]

- 9. Rhoifolin loaded in PLGA nanoparticles alleviates oxidative stress and inflammation in vitro and in vivo | Arab-German Young Academy [agya.info]

- 10. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavonoid apigenin inhibits lipopolysaccharide-induced inflammatory response through multiple mechanisms in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flavonoid Apigenin Inhibits Lipopolysaccharide-Induced Inflammatory Response through Multiple Mechanisms in Macrophages | PLOS One [journals.plos.org]

- 13. Apigenin blocks lipopolysaccharide-induced lethality in vivo and proinflammatory cytokines expression by inactivating NF-kappaB through the suppression of p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Apigenin 5-O-neohesperidoside: A Technical Guide to its Discovery and Isolation from Thesium chinense

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Apigenin (B1666066) 5-O-neohesperidoside, a flavonoid glycoside identified in the medicinal plant Thesium chinense. This document details generalized experimental protocols for the extraction and purification of this compound, presents available quantitative and spectral data, and explores the potential biological activities and associated signaling pathways based on the extensive research on its aglycone, apigenin. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this and similar flavonoid compounds.

Introduction

Thesium chinense, a perennial herbaceous plant, has a history of use in traditional medicine. Phytochemical investigations of this plant have revealed a rich composition of secondary metabolites, including a variety of flavonoids. Among these, Apigenin 5-O-neohesperidoside has been identified as a constituent of interest. Flavonoids and their glycosides are known to possess a wide range of pharmacological activities, making the isolation and characterization of novel compounds like this compound a significant area of research for the development of new therapeutic agents. This guide will focus on the technical aspects of its discovery and isolation from Thesium chinense.

Discovery and Initial Identification

This compound was first reported as a novel compound isolated from Thesium chinense during phytochemical studies aimed at identifying the plant's flavonoid constituents. The identification was achieved through a combination of chromatographic and spectroscopic techniques.

Experimental Protocols

While a specific, detailed protocol for the extraction and isolation of this compound from Thesium chinense is not extensively documented in publicly available literature, a general methodology can be constructed based on established techniques for the isolation of flavonoid glycosides from plant materials.

General Experimental Workflow

The following diagram outlines a typical workflow for the isolation and characterization of flavonoid glycosides from a plant source.

Extraction

-

Plant Material Preparation: Air-dried whole plants of Thesium chinense are ground into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent such as methanol or ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the flavonoids. The combined extracts are then filtered.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical fractionation scheme would involve:

-

Ethyl Acetate Partitioning: To separate less polar compounds.

-

n-Butanol Partitioning: Flavonoid glycosides, being more polar, are often enriched in the n-butanol fraction.

Isolation and Purification

The n-butanol fraction, rich in flavonoid glycosides, is subjected to various chromatographic techniques for the isolation of pure compounds.

-

Silica (B1680970) Gel Column Chromatography: The n-butanol fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol, with increasing polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of water (often with a small amount of acid like formic acid) and methanol or acetonitrile.

Structure Elucidation

The purified compound is identified as this compound based on the analysis of its spectroscopic data:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to determine the chemical structure, including the nature and attachment points of the sugar moieties.

Data Presentation

Quantitative Data

| Component | Content | Method |

| Total Flavonoids | 3.38% | Spectrophotometric |

| Kaempferol | 0.9847 mg/g | HPLC |

| Mannitol | 6.12% | Not specified |

| Polysaccharides | 14.08% | Not specified |

| Water Soluble Extract | 30.28% | Not specified |

Spectroscopic Data

Complete, officially published NMR data for this compound is not available in a consolidated format in the reviewed literature. The following table presents a representative compilation of expected 1H and 13C NMR chemical shifts for the apigenin aglycone, which would form the core of the this compound spectrum. The sugar moiety signals would appear in distinct regions of the spectra.

| Position | 13C Chemical Shift (δ) | 1H Chemical Shift (δ) |

| Apigenin Aglycone | ||

| 2 | 164.3 | - |

| 3 | 102.9 | 6.78 (s) |

| 4 | 182.4 | - |

| 5 | 161.8 | - |

| 6 | 99.4 | 6.19 (d, J=2.0 Hz) |

| 7 | 164.8 | - |

| 8 | 94.6 | 6.49 (d, J=2.0 Hz) |

| 9 | 157.9 | - |

| 10 | 104.1 | - |

| 1' | 121.7 | - |

| 2', 6' | 129.1 | 7.93 (d, J=8.8 Hz) |

| 3', 5' | 116.5 | 6.93 (d, J=8.8 Hz) |

| 4' | 161.7 | - |

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the extensive research on its aglycone, apigenin, provides a strong basis for predicting its potential therapeutic effects. The neohesperidoside moiety may influence the bioavailability and metabolism of the compound. Apigenin is known to modulate several key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Effects

Apigenin has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This is often mediated through the NF-κB and MAPK signaling pathways.

Anticancer Activity

Apigenin has demonstrated anticancer properties by influencing cell proliferation, apoptosis, and angiogenesis. Key signaling pathways implicated include PI3K/Akt/mTOR and JAK/STAT.

Conclusion

This compound represents a potentially valuable natural product from Thesium chinense. While its discovery has been reported, further research is required to fully elucidate its specific extraction and isolation parameters, as well as its unique biological activities and pharmacokinetic profile. The information provided in this guide, based on the current scientific literature, serves as a foundational resource for scientists and researchers to build upon in their exploration of this and other related flavonoid glycosides for potential therapeutic applications. Future studies should focus on developing optimized and scalable isolation protocols, conducting comprehensive biological assays to determine the specific effects of the neohesperidoside moiety, and performing in vivo studies to evaluate its efficacy and safety.

Apigenin Glycosides in Citrus Species: A Technical Guide to Rhoifolin (Apigenin-7-O-neohesperidoside)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of apigenin (B1666066) glycosides in citrus species, with a primary focus on the well-documented flavone, rhoifolin (B190594) (apigenin-7-O-neohesperidoside). While the user's initial topic of interest was "Apigenin 5-O-neohesperidoside," a thorough literature review revealed a significant scarcity of research on this specific isomer. In contrast, its positional isomer, rhoifolin, is extensively studied and recognized as a significant bioactive constituent in various citrus species. Therefore, this guide pivots to deliver an in-depth analysis of rhoifolin and other relevant apigenin glycosides, covering their distribution, quantitative data, experimental protocols for analysis, and their roles in modulating key signaling pathways.

Distribution and Quantitative Data of Apigenin Glycosides in Citrus Species

Apigenin and its glycosides are widely distributed throughout the plant kingdom, with citrus species being a notable source. Rhoifolin, in particular, has been identified in a variety of citrus fruits, including bitter orange, bergamot, grapefruit, and lemon. The concentration of these compounds can vary significantly depending on the species, cultivar, maturity, and the specific part of the fruit. The peels of citrus fruits are generally found to contain higher concentrations of flavonoids compared to the pulp and juice.

Table 1: Quantitative Data of Rhoifolin in Various Citrus Species

| Citrus Species | Fruit Part | Concentration | Reference |

| Kumquat (Fortunella margarita) | Edible Part | Present (not quantified) | |

| Shaddock (Citrus grandis) | Pulp | High oxygen radical absorbance capacity | |

| Bergamot (Citrus bergamia) | Juice | Present (not quantified) | |

| Grapefruit (Citrus paradisi) | Edible Part | Present (not quantified) | |

| Lemon (Citrus limon) | Juice | Present (not quantified) |

Note: Precise quantitative data for rhoifolin across a wide range of citrus species and fruit parts is still an area of active research. The table reflects the presence of rhoifolin as reported in the literature, highlighting the need for more extensive quantitative studies.

Experimental Protocols

Extraction of Apigenin Glycosides from Citrus Matrices

A general protocol for the solvent extraction of apigenin glycosides like rhoifolin from citrus material is outlined below. The choice of solvent and extraction conditions may need to be optimized based on the specific citrus matrix and the target compound.

Protocol: Solvent Extraction of Apigenin Glycosides

-

Sample Preparation:

-

Separate the citrus fruit into its constituent parts (e.g., peel, pulp, seeds).

-

Freeze-dry or oven-dry the plant material at a low temperature (e.g., 40-50°C) to remove moisture.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Weigh a known amount of the powdered sample (e.g., 10 g).

-

Macerate or sonicate the sample with a suitable solvent. Methanol or ethanol (B145695) (often in aqueous solutions, e.g., 80% methanol) are commonly used for extracting flavonoids.

-

The solvent-to-sample ratio should be optimized, for example, 10:1 (v/w).

-

Perform the extraction for a defined period (e.g., 1-2 hours) at room temperature or with gentle heating. The extraction can be repeated multiple times (e.g., 3 times) to ensure maximum recovery.

-

-

Filtration and Concentration:

-

Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant material.

-

Combine the filtrates from all extraction cycles.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain a crude extract.

-

-

Fractionation (Optional):

-

The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions like ethyl acetate and n-butanol.

-

Quantification of Rhoifolin by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of rhoifolin.

Protocol: HPLC-DAD Quantification of Rhoifolin

-

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

-

A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

-

Mobile Phase:

-

A gradient elution is commonly employed using a two-solvent system:

-

Solvent A: Water with an acidifier (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

A typical gradient program might be: 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-30 min, 40-60% B; followed by a wash and re-equilibration step. The gradient should be optimized for the specific separation.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Monitoring at the UV absorbance maxima of rhoifolin, typically around 280 nm and 330 nm.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of a certified rhoifolin standard in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

-

Dissolve a known amount of the dried citrus extract in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

-

Quantification:

-

Identify the rhoifolin peak in the sample chromatogram by comparing its retention time and UV spectrum with the certified standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Quantify the amount of rhoifolin in the sample by interpolating its peak area on the calibration curve.

-

Biological Activities and Signaling Pathways

Rhoifolin has been shown to possess a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied. These effects are mediated through the modulation of several key cellular signaling pathways.

Anti-Cancer Effects and Associated Signaling Pathways

Rhoifolin has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action often involve the regulation of pathways that control cell proliferation, survival, and apoptosis.

In pancreatic cancer cells, rhoifolin has been shown to induce apoptosis by modulating the Akt and c-Jun N-terminal kinase (JNK) signaling pathways. It leads to the downregulation of phosphorylated Akt (p-Akt), a key pro-survival kinase, and the upregulation of phosphorylated JNK (p-JNK), which is involved in stress-induced apoptosis. This ultimately results in the activation of caspase-3, a critical executioner of apoptosis.

Caption: Rhoifolin-mediated modulation of the Akt/JNK signaling pathway.

Rhoifolin has also been found to downregulate the transforming growth factor-beta 2 (TGF-β2) and its downstream effector, phosphorylated SMAD family member 2 (SMAD2). The TGF-β signaling pathway is often implicated in cancer progression, including processes like cell migration and invasion. By inhibiting this pathway, rhoifolin can potentially suppress the metastatic potential of cancer cells.

Caption: Inhibition of the TGF-β2/SMAD2 signaling pathway by rhoifolin.